2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester
CAS No.: 69701-99-1
Cat. No.: VC16993193
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69701-99-1 |
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Molecular Formula | C10H16O4 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate |
Standard InChI | InChI=1S/C10H16O4/c1-4-9(11)12-6-8-7-13-10(3,5-2)14-8/h4,8H,1,5-7H2,2-3H3 |
Standard InChI Key | VWAQEEYHYXPMHK-UHFFFAOYSA-N |
Canonical SMILES | CCC1(OCC(O1)COC(=O)C=C)C |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s structure combines a propenoic acid (acrylic acid) backbone with a 1,3-dioxolane ring. The dioxolane ring is a five-membered cyclic ether with two oxygen atoms at the 1- and 3-positions. At the 2-position of the ring, ethyl () and methyl () groups are attached, while the 4-position hosts the ester-linked methyl acrylate group (). This configuration imparts rigidity and polarity, affecting solubility and thermal stability.
The IUPAC name, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate, reflects this arrangement. Key identifiers include:
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CAS No.: 69701-99-1
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InChIKey: VWAQEEYHYXPMHK-UHFFFAOYSA-N
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SMILES: CCC1(OCC(O1)COC(=O)C=C)C.
Comparative Structural Analysis
The dioxolane ring differentiates this compound from conventional acrylate esters like ethyl acrylate or methyl methacrylate. For instance, ethyl acrylate lacks cyclic ether groups, resulting in lower steric hindrance and higher flexibility. A comparative analysis of structural features is provided below:
Compound | Key Structural Features | Molecular Weight (g/mol) |
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2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester | Dioxolane ring with ethyl/methyl substituents | 200.23 |
Ethyl acrylate | Linear ester with ethyl group | 100.12 |
Methyl methacrylate | Methyl ester with α-methyl group | 100.12 |
The dioxolane ring enhances thermal stability and may reduce crystallinity in polymers due to its bulky, non-planar structure .
Synthesis and Manufacturing
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the dioxolane ring may slow reaction kinetics.
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Purity Concerns: Byproducts from incomplete cyclization or esterification require rigorous purification via column chromatography or distillation.
Chemical Reactivity and Stability
Hydrolysis and Degradation
The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding acrylic acid and the corresponding diol. For example:
The dioxolane ring remains stable under mild conditions but may undergo ring-opening in strong acids or bases.
Polymerization Behavior
The acrylate moiety enables free-radical polymerization, forming linear or cross-linked polymers. Initiation by peroxides or azo compounds generates radicals that propagate through the vinyl group. The dioxolane ring may act as a pendant group, influencing polymer properties:
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Glass Transition Temperature (): Increased due to restricted chain mobility.
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Solubility: Enhanced solubility in polar solvents like acetone or tetrahydrofuran .
Applications in Materials Science
Polymer and Coating Industries
While direct applications of this compound are understudied, its structural analogs are employed in:
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Coatings: As a comonomer to improve adhesion and weather resistance.
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Adhesives: Enhancing tackiness and flexibility in pressure-sensitive formulations.
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Thermosetting Resins: Cross-linking agents for high-performance composites.
Comparative Performance
Polymers derived from this ester may exhibit superior thermal stability compared to ethyl acrylate-based materials. For example, a copolymer with styrene could demonstrate a increase of 10–15°C due to the dioxolane’s rigid structure .
Future Research Directions
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Polymerization Kinetics: Detailed studies on reaction rates and molecular weight distributions.
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Copolymer Development: Blending with monomers like vinyl acetate or acrylonitrile.
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Biodegradability: Assessing environmental impact and decomposition pathways.
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